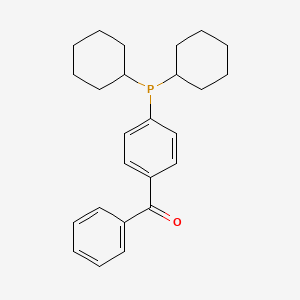
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is a chemical compound with the molecular formula C54H78NP3 and a molecular weight of 834.125106 g/mol . It is known for its complex structure, which includes multiple aromatic rings and phosphanyl groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone typically involves the reaction of dicyclohexylphosphine with a suitable aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a rhodium-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone involves its interaction with molecular targets through its phosphanyl groups. These groups can coordinate with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. The compound’s aromatic rings also play a role in stabilizing reaction intermediates and enhancing reaction selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine: Similar in structure but with a dimethylamino group instead of a phenylmethanone group.
Triphenylphosphine: A simpler phosphine compound with three phenyl groups instead of dicyclohexyl groups.
Uniqueness
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is unique due to its combination of dicyclohexylphosphanyl and phenylmethanone groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can offer enhanced selectivity and reactivity compared to simpler phosphine compounds .
Propriétés
Formule moléculaire |
C25H31OP |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(4-dicyclohexylphosphanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H31OP/c26-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23H,2-3,6-9,12-15H2 |
Clé InChI |
HVNUTMBHFQQNGT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


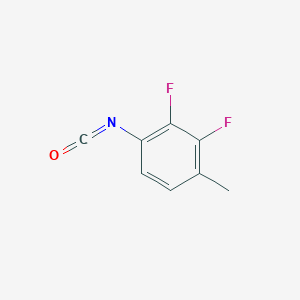
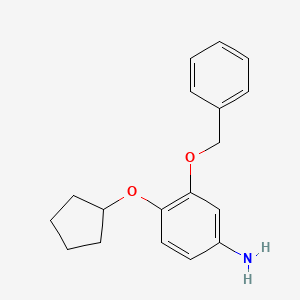
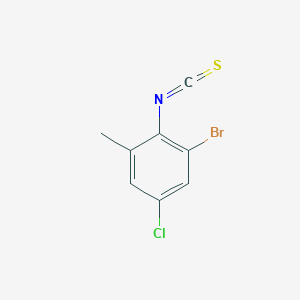
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/no-structure.png)


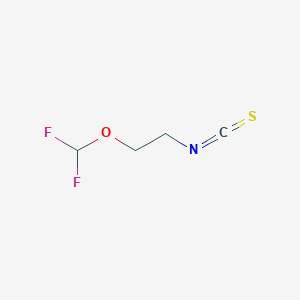
![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)


![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)

![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
